Methyl 4-nitrobenzofuran-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-nitrobenzofuran-3-carboxylate is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This particular compound is characterized by a nitro group at the 4-position and a carboxylate ester group at the 3-position of the benzofuran ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-nitrobenzofuran-3-carboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-hydroxy-5-nitrobenzaldehyde with ethyl bromoacetate in the presence of a base such as sodium carbonate. This reaction proceeds through a nucleophilic substitution mechanism, followed by cyclization to form the benzofuran ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the choice of solvents and catalysts can be tailored to minimize environmental impact and improve process efficiency .
Chemical Reactions Analysis
Types of Reactions: Methyl 4-nitrobenzofuran-3-carboxylate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
Oxidation: The benzofuran ring can be oxidized to introduce additional functional groups.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon (Pd/C).
Substitution: Hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed:
Reduction: Methyl 4-aminobenzofuran-3-carboxylate.
Substitution: 4-nitrobenzofuran-3-carboxylic acid.
Oxidation: Various oxidized benzofuran derivatives.
Scientific Research Applications
Methyl 4-nitrobenzofuran-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It serves as a precursor for the synthesis of biologically active compounds with potential anti-tumor, antibacterial, and antiviral activities.
Materials Science: The compound can be used in the development of organic electronic materials due to its unique electronic properties.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to natural ligands.
Mechanism of Action
The mechanism of action of methyl 4-nitrobenzofuran-3-carboxylate is largely dependent on its interactions with biological targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. Additionally, the benzofuran ring can engage in π-π stacking interactions with aromatic residues in proteins, influencing enzyme activity and receptor binding .
Comparison with Similar Compounds
Methyl 4,5-diethyl-2-(3-methoxy-3-oxopropyl)furan-3-carboxylate: Known for its insulin secretion inhibition properties.
Ethyl 5-amino-4-cyano-2-methylfuran-3-carboxylate: Exhibits significant biological activity, including anticancer properties.
Uniqueness: Methyl 4-nitrobenzofuran-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for the development of novel therapeutic agents and functional materials .
Properties
CAS No. |
1956341-22-2 |
---|---|
Molecular Formula |
C10H7NO5 |
Molecular Weight |
221.17 g/mol |
IUPAC Name |
methyl 4-nitro-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C10H7NO5/c1-15-10(12)6-5-16-8-4-2-3-7(9(6)8)11(13)14/h2-5H,1H3 |
InChI Key |
UXYLYWGHNPJURF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=COC2=CC=CC(=C21)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.